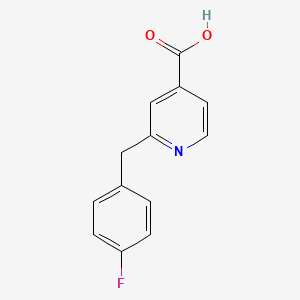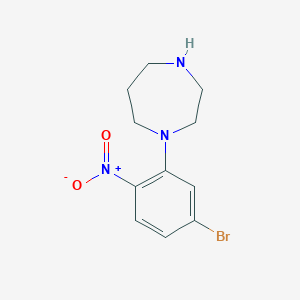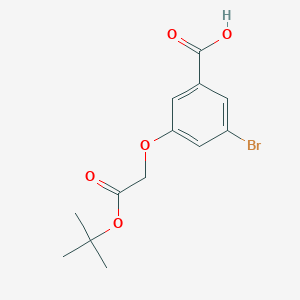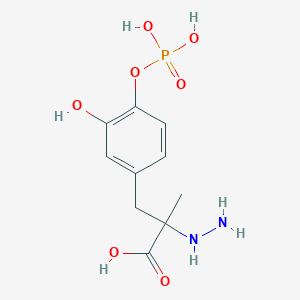
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences their chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound. This compound has garnered interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenethyl derivative, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of a catalyst . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes or receptors, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a benzene ring but lacks the pyrazole moiety.
3-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol, but with the trifluoromethyl group in a different position on the benzene ring.
Trifluoromethylated pharmaceuticals: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazole ring, resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11F3N2 |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
4-[2-[3-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17) |
Clave InChI |
WNTSETLBCWDOKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)



![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
